rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Synthetic chemistry Stereoselectivity Bridged heterocycles

rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a racemic bridged bicyclic β-amino acid derivative belonging to the 2-azabicyclo[2.1.1]hexane family, which are recognized as constrained proline (2,4-methanoproline) analogues with a conformationally locked pyrrolidine ring enforced by a methylene bridge. The compound features a 4-methyl substituent on the bicyclic core and a carboxylic acid at the 5-position, with the hydrochloride salt form providing enhanced handling and solubility properties.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 2866352-61-4
Cat. No. B6609875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
CAS2866352-61-4
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC12CC(C1C(=O)O)NC2.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-7-2-4(8-3-7)5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7-;/m0./s1
InChIKeyZTCISGDXWRBVBU-YDSVSURXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride (CAS 2866352-61-4) and Its Structural Class?


rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a racemic bridged bicyclic β-amino acid derivative belonging to the 2-azabicyclo[2.1.1]hexane family, which are recognized as constrained proline (2,4-methanoproline) analogues with a conformationally locked pyrrolidine ring enforced by a methylene bridge [1]. The compound features a 4-methyl substituent on the bicyclic core and a carboxylic acid at the 5-position, with the hydrochloride salt form providing enhanced handling and solubility properties [2]. This scaffold is of interest in medicinal chemistry and peptide engineering as a three-dimensional building block for modulating amide bond geometry and probing structure–activity relationships.

Why rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride Cannot Be Swapped with Unsubstituted or Positional Isomer Analogues


Within the 2-azabicyclo[2.1.1]hexane family, the position and nature of substituents profoundly influence conformational behavior and synthetic accessibility. The 4-methyl group introduces steric bulk that alters the stereochemical outcomes of key synthetic transformations compared to the unsubstituted parent system [1]. Furthermore, the 5-carboxylic acid regioisomer differs fundamentally from the 1-carboxylic acid series in both hydrogen-bonding geometry and the orientation of the carboxyl pharmacophore relative to the bicyclic scaffold, leading to divergent conformational preferences in peptide backbones [2]. Simply interchanging one 2-azabicyclo[2.1.1]hexane derivative for another without accounting for these regio- and stereochemical variables risks producing non-overlapping structure–activity data and irreproducible results.

Head-to-Head Quantitative Evidence: rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride vs. Leading Analogues


4-Methyl Substitution Alters Stereochemical Outcome of Bicyclic Core Formation Relative to Unsubstituted Alkene

In the key synthetic step forming the 2-azabicyclo[2.1.1]hexane core via bromohydrin rearrangement, the presence of a 4-methyl substituent on the starting alkene results in a mixture of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane 7b and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane 8b. By contrast, the 5-methyl alkene 6c yields only the unrearranged bromohydrin 7c and a dibromohydrin side product, with no detectable rearranged [2.1.1] product [1]. This demonstrates that the position of the methyl substituent directly controls access to the desired bicyclo[2.1.1]hexane scaffold.

Synthetic chemistry Stereoselectivity Bridged heterocycles

5-Carboxy-2-azabicyclo[2.1.1]hexane Oligomers Adopt Ordered Secondary Structures Distinct from Proline-Based Peptides

Homooligomers (n = 4, 6, 8) of (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane (MPCA)—the non-methylated 5-carboxy analog of the target compound—exhibit CD spectra in methanol indicative of an ordered secondary structure, with characteristic minima and maxima that differ from those of proline-based oligomers [1]. In the hexamer (n = 6), the mean residue molar ellipticity at 230 nm is nearly three times larger than that of the trimer (n = 3), suggesting that longer oligopeptide chains stabilize the ordered conformation, an effect not observed with the isomeric β-proline homologues 2 and 3 reported by Seebach [1]. The 4-methyl substituent on the target compound is expected to further rigidify this scaffold.

Foldamer chemistry β-peptides Conformational analysis

Conformational Locking: 2,4-Methanoproline Core Promotes trans-Amide Geometry More Strongly than D- or L-Proline

The rigid bicyclic skeleton of the 2,4-methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid) scaffold strongly promotes the formation of a trans-amide conformation compared to D- or L-proline, behaving more like a primary α-amino acid in terms of amide bond geometry [1]. The target compound, bearing a 5-carboxylic acid and a 4-methyl group, extends this conformational restriction to the β-amino acid scaffold. In contrast, the trans/cis ratio of unconstrained proline is sensitive to C-4 (Cγ) substituent electronegativity and solvent polarity, as demonstrated by the Jenkins et al. study showing that 4-substituted proline residues have variable trans/cis ratios, whereas the corresponding 2-azabicyclo[2.1.1]hexane analogues exhibit solvent-invariant trans/cis ratios [2].

Peptide chemistry Amide bond conformation Constrained amino acids

Optimal Research and Industrial Application Scenarios for rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride


Foldamer and β-Peptide Engineering Requiring Length-Stabilized Ordered Conformations

For researchers designing β-peptide foldamers, the 5-carboxy-2-azabicyclo[2.1.1]hexane scaffold provides a unique advantage: oligomer secondary structure stabilizes with increasing chain length, in contrast to classical β-proline homologues where order decreases with length [1]. The 4-methyl variant adds steric constraint that can further tune helical parameters, making this compound the preferred choice over unsubstituted MPCA when enhanced rigidity or altered hydrophobic packing is desired.

Peptidomimetic Synthesis Demanding Solvent-Invariant trans-Amide Geometry

When designing bioactive peptides where the trans/cis amide ratio must remain constant regardless of the biological environment (e.g., collagen-mimetic peptides, receptor ligands), the 2-azabicyclo[2.1.1]hexane core—unlike unconstrained proline—delivers solvent-invariant amide bond geometry [1]. The 4-methyl-5-carboxylic acid hydrochloride variant is the appropriate selection when both conformational locking and a free carboxyl handle for further conjugation are needed.

Synthetic Route Scouting Requiring Regioselective Access to 4-Methyl-Substituted Bicyclo[2.1.1]hexane Intermediates

For synthetic chemists building libraries of substituted 2-azabicyclo[2.1.1]hexane derivatives, the 4-methyl substitution pattern is essential for achieving the desired stereochemical outcome in bromohydrin rearrangement-based routes. The 5-methyl regioisomer fails to produce the rearranged bicyclo[2.1.1]hexane product, making the 4-methyl compound the only viable entry point for this synthetic strategy [2].

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